(4-Bromo-1,2-oxazol-3-yl)methanol
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Overview
Description
(4-Bromo-1,2-oxazol-3-yl)methanol is a chemical compound with the molecular formula C4H4BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-oxazol-3-yl)methanol typically involves the bromination of oxazole derivatives. One common method is the reaction of 4-bromo-1,2-oxazole with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the methanol derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1,2-oxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-bromo-1,2-oxazol-3-yl aldehyde or 4-bromo-1,2-oxazol-3-yl carboxylic acid.
Reduction: Formation of 1,2-oxazol-3-ylmethanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-1,2-oxazol-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1,2-oxazol-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazole ring and bromine substituent. These interactions can modulate biological pathways and result in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound, which lacks the bromine and methanol substituents.
4-Bromo-1,2-oxazole: Similar structure but without the methanol group.
1,2-Oxazol-3-ylmethanol: Lacks the bromine substituent.
Uniqueness
(4-Bromo-1,2-oxazol-3-yl)methanol is unique due to the presence of both the bromine and methanol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C4H4BrNO2 |
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Molecular Weight |
177.98 g/mol |
IUPAC Name |
(4-bromo-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 |
InChI Key |
COBSUROSECHQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CO)Br |
Origin of Product |
United States |
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